Acotiamida

Descripción general

Descripción

La acotiamida es un medicamento utilizado principalmente para el tratamiento de la dispepsia funcional, un trastorno gastrointestinal común caracterizado por síntomas como plenitud posprandial, distensión abdominal superior y saciedad temprana. Se comercializa con el nombre de marca Acofide y es conocido por su función como inhibidor de la acetilcolinesterasa .

Aplicaciones Científicas De Investigación

La acotiamida ha sido ampliamente estudiada por sus aplicaciones en varios campos:

Química: Se utiliza como compuesto modelo en estudios que involucran inhibidores de la acetilcolinesterasa.

Biología: Investigado por sus efectos sobre la motilidad gastrointestinal y su posible papel en el tratamiento de otros trastornos gastrointestinales.

Medicina: Utilizado principalmente para el tratamiento de la dispepsia funcional. .

Industria: Utilizado en la industria farmacéutica para el desarrollo de fármacos procinéticos.

Mecanismo De Acción

La acotiamida ejerce sus efectos inhibiendo la acetilcolinesterasa, una enzima responsable de la descomposición de la acetilcolina. Al inhibir esta enzima, la this compound aumenta los niveles de acetilcolina en el tracto gastrointestinal, mejorando así la motilidad gástrica y aliviando los síntomas de la dispepsia funcional. El fármaco actúa sobre los receptores muscarínicos del sistema nervioso entérico, lo que lleva a un aumento de la liberación de acetilcolina e inhibición de la actividad de la acetilcolinesterasa .

Análisis Bioquímico

Biochemical Properties

Acotiamide plays a crucial role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract . By increasing acetylcholine levels, acotiamide enhances gastrointestinal motility, which helps alleviate symptoms of functional dyspepsia . Acotiamide interacts with muscarinic receptors in the enteric nervous system, leading to increased acetylcholine release and inhibition of acetylcholinesterase activity .

Cellular Effects

Acotiamide influences various cellular processes, particularly in the gastrointestinal tract. It enhances gastric accommodation and accelerates gastric emptying, which are critical for proper digestion . Acotiamide increases the release of acetylcholine, which binds to muscarinic receptors on smooth muscle cells, leading to enhanced muscle contractions and improved gastrointestinal motility . Additionally, acotiamide has been shown to improve dyspeptic symptoms and reduce anxiety in patients with functional dyspepsia .

Molecular Mechanism

At the molecular level, acotiamide exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine . This inhibition leads to increased acetylcholine levels, which bind to muscarinic receptors on smooth muscle cells, enhancing muscle contractions and gastrointestinal motility . Acotiamide also acts as an antagonist on muscarinic autoreceptors in the enteric nervous system, further increasing acetylcholine release . This dual mechanism of action makes acotiamide effective in treating functional dyspepsia.

Temporal Effects in Laboratory Settings

In laboratory settings, acotiamide has shown stability and efficacy over time. Studies have demonstrated that acotiamide significantly increases gastric accommodation and accelerates gastric emptying in patients with functional dyspepsia . These effects are maintained over the course of treatment, with improvements in dyspeptic symptoms and anxiety observed after two weeks of treatment . Acotiamide’s stability and sustained efficacy make it a promising treatment for functional dyspepsia.

Dosage Effects in Animal Models

In animal models, acotiamide has been shown to enhance gastric motility and improve delayed gastric emptying . The effects of acotiamide vary with different dosages, with higher doses leading to more pronounced improvements in gastrointestinal motility . At very high doses, acotiamide may cause adverse effects such as increased prolactin levels and abnormal liver function tests . These findings highlight the importance of determining the optimal dosage for therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

Acotiamide is primarily metabolized by the enzymes UGT1A8 and UGT1A9 . These enzymes facilitate the conjugation of acotiamide with glucuronic acid, making it more water-soluble and easier to excrete . The majority of acotiamide is excreted in the feces, with a smaller portion eliminated through urine . This metabolic pathway ensures the efficient clearance of acotiamide from the body, reducing the risk of accumulation and toxicity.

Transport and Distribution

Acotiamide is transported and distributed within cells and tissues through carrier-mediated processes . In the stomach, acotiamide is actively transported from the blood to the stomach tissue, where it exerts its effects on gastrointestinal motility . This transport mechanism ensures that acotiamide reaches its target site of action, enhancing its therapeutic efficacy. Additionally, acotiamide’s distribution is influenced by its binding to stomach tissue proteins, which helps localize the drug to the stomach .

Subcellular Localization

Acotiamide’s subcellular localization is primarily within the smooth muscle cells of the gastrointestinal tract . It binds to muscarinic receptors on the cell surface, leading to increased acetylcholine release and enhanced muscle contractions . Acotiamide’s localization to these specific cellular compartments is crucial for its therapeutic effects on gastrointestinal motility. Additionally, acotiamide’s binding to acetylcholinesterase within the cells prevents the breakdown of acetylcholine, further enhancing its efficacy .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de acotiamida implica varios pasos sintéticos. Un método común incluye la reacción de ácido 2-hidroxi-4,5-dimetoxi benzoico con cloruro de tionilo para formar el cloruro de ácido correspondiente. Este intermedio luego se hace reaccionar con 2-amino-1,3-tiazol-4-carboxamida en presencia de una base para producir this compound .

Métodos de Producción Industrial

La producción industrial de this compound generalmente implica el uso de componentes instantáneos hidrófilos para mejorar la velocidad de disolución del producto final. El proceso incluye la micronización de this compound y el agente de carga, seguido de la mezcla con excipientes farmacéuticamente aceptables para formar tabletas .

Análisis De Reacciones Químicas

Tipos de Reacciones

La acotiamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro de la molécula de this compound.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en el anillo de tiazol.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen cloruro de tionilo para la cloración, bases como el hidróxido de sodio para la desprotonación y agentes reductores como el borohidruro de sodio para las reacciones de reducción .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir derivados oxidados, mientras que las reacciones de sustitución pueden conducir a varios derivados de tiazol sustituidos .

Comparación Con Compuestos Similares

La acotiamida es única entre los fármacos procinéticos debido a su mecanismo de acción específico y la falta de afinidad por los receptores de serotonina o dopamina. Compuestos similares incluyen:

Domperidona: Un antagonista de la dopamina utilizado para los trastornos de la motilidad gastrointestinal.

Cisaprida: Un agonista del receptor de la serotonina que se utilizó anteriormente para la motilidad gastrointestinal, pero se retiró debido a efectos secundarios cardíacos.

Metoclopramida: Un antagonista de la dopamina con propiedades procinéticas pero asociado con efectos secundarios del sistema nervioso central

La singularidad de la this compound radica en su inhibición selectiva de la acetilcolinesterasa y su mínima interacción con otros receptores de neurotransmisores, lo que la convierte en una opción más segura y específica para el tratamiento de la dispepsia funcional .

Propiedades

IUPAC Name |

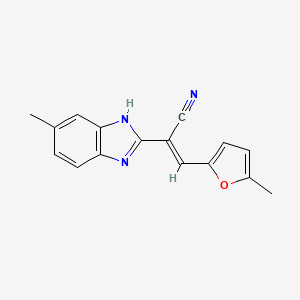

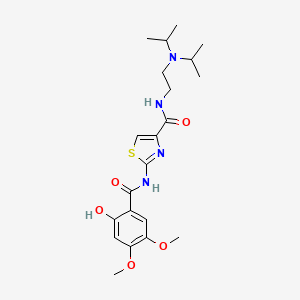

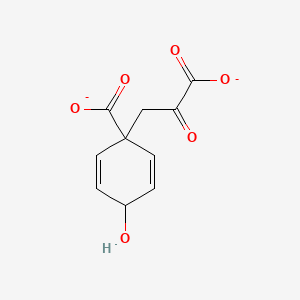

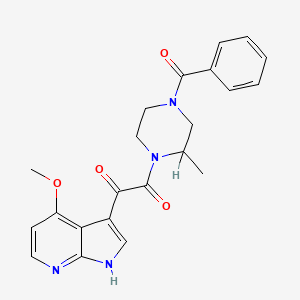

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHZNAUBXFZMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870163 | |

| Record name | Acotiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185106-16-5 | |

| Record name | Acotiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185106-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acotiamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185106165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acotiamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acotiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOTIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42OWK5383 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone](/img/structure/B1238594.png)

![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)